molecular formula C17H16FNO2S2 B2816582 (E)-2-(2-fluorophenyl)-3-(styrylsulfonyl)thiazolidine CAS No. 853388-09-7

(E)-2-(2-fluorophenyl)-3-(styrylsulfonyl)thiazolidine

Cat. No. B2816582
CAS RN: 853388-09-7
M. Wt: 349.44
InChI Key: GSVYEWOXWPQNEP-JLHYYAGUSA-N
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Description

(E)-2-(2-fluorophenyl)-3-(styrylsulfonyl)thiazolidine, also known as FST, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. FST is a thiazolidine derivative that exhibits anti-inflammatory, anti-tumor, and anti-diabetic properties.

Scientific Research Applications

Trifluoromethylation Reactions

(E)-2-(2-fluorophenyl)-3-(styrylsulfonyl)thiazolidine: has been utilized in stereodivergent trifluoromethylation reactions. Researchers have successfully demonstrated the direct nucleophilic trifluoromethylation of N-sulfinylimines using fluoroform (HFC-23) as a potent greenhouse gas. This reaction can be achieved with either an organic superbase or an organometallic base, resulting in high yields and selectivity .

Acyl Radical Chemistry

The abstraction of a hydrogen atom from aldehydes to form acyl radicals has gained prominence due to its high atom economy and ready availability. (E)-2-(2-fluorophenyl)-3-(styrylsulfonyl)thiazolidine can serve as a precursor for acyl radicals, enabling radical-mediated functionalization of alkenes. This approach contributes to increasing molecular complexity in organic synthesis .

Boronic Acid Derivatives

Consider exploring boronic acid derivatives derived from (E)-2-(2-fluorophenyl)-3-(styrylsulfonyl)thiazolidine . These compounds exhibit diverse reactivity and can be useful in various chemical transformations. For instance, 2-fluorophenylboronic acid, a derivative of this compound, has applications in cross-coupling reactions and Suzuki-Miyaura coupling reactions .

Pyrrolidine Derivatives

Another avenue to explore is the synthesis of pyrrolidine derivatives based on (E)-2-(2-fluorophenyl)-3-(styrylsulfonyl)thiazolidine . These derivatives can serve as building blocks for drug discovery, agrochemicals, and other bioactive compounds. For example, 2-(2-fluorophenyl)pyrrolidine is an important intermediate used in various applications .

properties

IUPAC Name

2-(2-fluorophenyl)-3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2S2/c18-16-9-5-4-8-15(16)17-19(11-12-22-17)23(20,21)13-10-14-6-2-1-3-7-14/h1-10,13,17H,11-12H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVYEWOXWPQNEP-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(N1S(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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